1-Decyn-3-ol
Overview
Description
1-Decyn-3-ol is an organic compound with the molecular formula C10H18O It is a primary homo-propargylic alcohol derivative, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne group (a carbon-carbon triple bond)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyn-3-ol can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:
- A mixture of lithium and 1,3-diaminopropane is stirred at room temperature until a white suspension of lithium amide is formed.
- Potassium tert-butoxide is added to the mixture, followed by the addition of 2-decyn-1-ol.
- The reaction mixture is then poured into ice water and extracted with hexane.
- The hexane extracts are combined, washed, dried, and concentrated to obtain this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Decyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as Lindlar catalyst or P-2 nickel can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
1-Decyn-3-ol is used in various scientific research applications, including:
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Decyn-3-ol involves its reactivity due to the presence of both the hydroxyl group and the alkyne group. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
3-Octyn-1-ol: Similar structure but with a shorter carbon chain.
3-Pentyn-1-ol: Even shorter carbon chain, used in different synthetic applications.
5-Decyn-1-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness of 1-Decyn-3-ol: this compound is unique due to its specific carbon chain length and the position of the hydroxyl group, which provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
dec-1-yn-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUGZRLSSLUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448309 | |
Record name | 1-Decyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-23-4 | |
Record name | 1-Decyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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